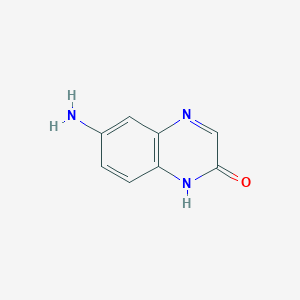

6-Aminoquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTMBEAVSLUTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669198 | |

| Record name | 6-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69904-06-9 | |

| Record name | 6-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Quinoxalinone Scaffold

An In-Depth Technical Guide to the Foundational Synthesis of 6-Aminoquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a foundational synthetic route to this compound, a key heterocyclic scaffold in medicinal chemistry. While the definitive "first" synthesis is not readily apparent in contemporary literature databases, the following methodology is constructed upon the well-established principles of quinoxalinone synthesis, primarily the Hinsberg condensation, a method dating back to 1884.[1][2][3] This document offers a comprehensive, practical, and scientifically-grounded protocol, designed to be a self-validating system for the proficient chemist.

Quinoxaline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[3][4] The introduction of an amino group at the 6-position and an oxo group at the 2-position of the quinoxaline ring system creates a versatile intermediate, this compound. This molecule serves as a valuable building block for the synthesis of more complex pharmaceutical candidates, including antagonists for various receptors and potential anticancer agents.[5][6] The strategic placement of the amino group provides a critical handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[5]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through several strategic disconnections. A logical and robust approach involves the cyclocondensation of a suitably substituted ortho-phenylenediamine with a two-carbon electrophile. This strategy is a variation of the classical Hinsberg synthesis of quinoxalines.[2][3]

A plausible and efficient retrosynthetic pathway begins with the target molecule and disconnects the pyrazinone ring, leading back to 1,2,4-triaminobenzene and a glyoxylic acid equivalent.

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous as it builds the heterocyclic core with the key amino functionality already in place, minimizing the need for protecting group strategies or harsh functional group interconversions at a later stage.

Experimental Protocol: A Step-by-Step Guide

This protocol details a two-step synthesis of this compound, commencing with the synthesis of the key intermediate, 6-nitroquinoxalin-2(1H)-one, followed by its reduction to the target amine.

Part 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one

This initial step involves the condensation of 4-nitro-1,2-phenylenediamine with ethyl glyoxylate.

Reaction Scheme:

Caption: Synthesis of 6-Nitroquinoxalin-2(1H)-one.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitro-1,2-phenylenediamine | 153.14 | 1.53 g | 10 mmol |

| Ethyl glyoxylate (50% in toluene) | 102.09 | 2.04 g | 10 mmol |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

| Ethanol (95%) | 46.07 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) in 50 mL of 95% ethanol.

-

To this suspension, add glacial acetic acid (5 mL) to facilitate the dissolution of the starting material and catalyze the reaction.

-

Add ethyl glyoxylate (2.04 g of a 50% solution in toluene, 10 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product, 6-nitroquinoxalin-2(1H)-one, in a vacuum oven at 60 °C to a constant weight. The expected product is a yellow to orange solid.

Part 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using a standard catalytic hydrogenation procedure.[5][7]

Reaction Scheme:

Caption: Reduction of 6-Nitroquinoxalin-2(1H)-one.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Nitroquinoxalin-2(1H)-one | 191.13 | 1.91 g | 10 mmol |

| 10% Palladium on Carbon (Pd/C) | - | 190 mg (10 wt %) | - |

| Methanol | 32.04 | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - |

| Celite® or Diatomaceous Earth | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the 6-nitroquinoxalin-2(1H)-one (1.91 g, 10 mmol) in 100 mL of methanol.

-

Carefully add 10% palladium on carbon (190 mg) to the solution.

-

Seal the flask and purge with hydrogen gas. Inflate a balloon with hydrogen gas and attach it to the flask to maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours. The progress of the reduction can be monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture if necessary.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess the purity of the compound.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through the use of in-process controls (TLC monitoring) and terminal characterization. The expected spectroscopic data for the final product should be consistent with the proposed structure. The use of well-established and reliable reactions, such as the Hinsberg condensation and catalytic hydrogenation, provides a high degree of confidence in the successful outcome of the synthesis.

Conclusion

This guide presents a robust and reproducible synthesis of this compound based on foundational and well-documented chemical transformations. By providing a detailed, step-by-step protocol and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of this important heterocyclic building block.

References

- Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione - Benchchem.

- Methods of Preparation of Quinoxalines - Encyclopedia.pub.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.

- 6-Aminoquinoxaline synthesis - ChemicalBook.

- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.

- Synthesis of quinoxalinones - Organic Chemistry Portal.

- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.

- One-pot synthesis of some (1H)-quinoxalin-2-ones - Academic Journals.

- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - MDPI.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mtieat.org [mtieat.org]

- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

Navigating the Chemical Identity of 6-Aminoquinoxalin-2(1H)-one: A Technical Guide to its CAS Number and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Chemical Identification

In the landscape of chemical research and drug development, the unique and unambiguous identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number® is the globally recognized standard for defining chemical substances, ensuring clarity and consistency across literature, patents, and regulatory submissions. This guide delves into the specific case of 6-Aminoquinoxalin-2(1H)-one, a molecule of interest within the broader, pharmacologically significant class of quinoxalinones. We will explore the nuances of its CAS number, its relationship to closely related compounds, and the historical and scientific context of the quinoxalinone scaffold.

The Challenge of Identifying this compound

A direct and distinct CAS number for this compound is not readily found in major chemical databases and supplier catalogs. This suggests that the compound may be a less common derivative, potentially synthesized for specific research purposes and not yet widely registered, or it may be indexed under a different nomenclature or as a salt form.

However, the identity of this compound can be clearly understood by examining its structural components and its relationship to well-documented precursors and parent structures. This guide will, therefore, focus on the key identifiable compounds that define the synthesis and chemical neighborhood of this compound.

Key Related Compounds and Their CAS Numbers

To fully grasp the chemical identity of this compound, it is essential to understand the following related compounds:

| Compound Name | Structure | CAS Number | Key Role |

| 6-Aminoquinoxaline |  | 6298-37-9[1][2][3][4][5] | A closely related compound, lacking the carbonyl group at the 2-position. Often a starting material or a reference compound in synthesis. |

| 6-nitro-1H-quinoxalin-2-one |  | 25652-34-0[6] | The direct nitro precursor to this compound. Its reduction yields the target compound. |

| 2(1H)-Quinoxalinone |  | 1196-57-2[7][8] | The parent scaffold of the quinoxalinone family, lacking any substitution on the benzene ring. |

| 6-Amino-1,4-dihydroquinoxaline-2,3-dione |  | 6973-93-9[9] | A related dione derivative, highlighting the structural diversity within this chemical class. |

Diagram: Relationship of Key Compounds

Caption: Interrelationship of this compound with its precursor and related scaffolds.

Historical Context and Synthesis of the Quinoxalinone Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a subject of scientific inquiry for over a century due to its versatile chemical properties and broad spectrum of biological activities.[10][11] Quinoxaline derivatives are integral to a range of applications, from dyes and pharmaceuticals to materials science.[10][11]

The introduction of a carbonyl group to form the quinoxalin-2(1H)-one scaffold creates a privileged structure in medicinal chemistry.[12][13] These compounds have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[12][14]

The synthesis of this compound typically proceeds via the reduction of its nitro precursor, 6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0).

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the reduction of 6-nitro-1H-quinoxalin-2-one.

Materials:

-

6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0)

-

Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation with Pd/C)

-

Appropriate solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)

-

Acid or base for pH adjustment as needed

Procedure (Illustrative example using Tin(II) chloride):

-

Dissolve 6-nitro-1H-quinoxalin-2-one in a suitable solvent such as ethanol.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Diagram: Synthetic Pathway

Caption: General synthetic route to this compound from its nitro precursor.

The Role of CAS Numbers in Drug Discovery and Development

The precise identification of a chemical entity via its CAS number is critical for several reasons:

-

Unambiguous Communication: It eliminates confusion arising from multiple systematic, proprietary, or common names for the same substance.[1]

-

Literature and Patent Searching: A CAS number serves as a reliable key for comprehensive searches of scientific and patent databases.

-

Regulatory Compliance: Regulatory bodies worldwide use CAS numbers for substance identification in inventories and for safety and environmental regulations.[1]

-

Procurement and Supply Chain Management: It ensures the correct chemical is ordered and handled throughout the supply chain.

While a specific CAS number for this compound remains elusive in public databases, the established CAS numbers for its key precursor and parent scaffold provide the necessary anchor points for researchers to accurately document and communicate their work.

Conclusion and Future Outlook

The case of this compound highlights the dynamic nature of chemical registration. As novel compounds are synthesized and characterized, they enter the CAS REGISTRY® database. For researchers working with this specific molecule, it is crucial to reference the CAS numbers of its precursors and related structures to maintain clarity and scientific rigor. The rich history and diverse biological activities of the quinoxalinone scaffold suggest that derivatives such as this compound will continue to be of significant interest in the pursuit of new therapeutic agents. As research on this compound progresses and is published, it is likely to be assigned a unique CAS number, further solidifying its place in the chemical landscape.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.

- ChemicalBook. (n.d.). 6-Aminoquinoxaline synthesis.

- Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95%. [6298-37-9]

- Biosynth. (n.d.). 6-Aminoquinoxaline. [6298-37-9 | FA05410]

- LookChem. (n.d.). Cas 6298-37-9, 6-Aminoquinoxaline.

- Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry, 15(1), 103497.

- CymitQuimica. (n.d.). 6-Amino-1,4-dihydroquinoxaline-2,3-dione. [CAS: 6973-93-9]

- ChemWhat. (2025). 6-Aminoquinoxaline CAS#: 6298-37-9.

- ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.

- CP Lab Chemicals. (n.d.). 6-nitro-1H-quinoxalin-2-one, min 97%, 1 gram. [CAS Number: 25652-34-0]

- National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.

- PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. [CID 51342001]

- Biosynth. (n.d.). 6-nitro-1H-quinoxalin-2-one. [25652-34-0 | ABA65234]

- CAS Common Chemistry. (n.d.). 2(1H)-Quinoxalinone.

- Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95%. [6298-37-9]

- PubChem. (n.d.). 6-Quinoxalinamine. [CID 237859]

- National Institute of Standards and Technology. (n.d.). 2(1H)-Quinoxalinone. [NIST WebBook]

- BLD Pharm. (n.d.). 6298-37-9|Quinoxalin-6-amine.

- Oakwood Chemical. (n.d.). Quinoxalin-2(1H)-one. [1196-57-2]

- Wikipedia. (n.d.). Quinoxaline.

- ScienceDirect. (2014).

Sources

- 1. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]

- 2. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]

- 3. lookchem.com [lookchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 2(1H)-Quinoxalinone [webbook.nist.gov]

- 8. Quinoxalin-2(1H)-one [oakwoodchemical.com]

- 9. 6-Amino-1,4-dihydroquinoxaline-2,3-dione | CymitQuimica [cymitquimica.com]

- 10. Quinoxaline - Wikipedia [en.wikipedia.org]

- 11. recipp.ipp.pt [recipp.ipp.pt]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arabjchem.org [arabjchem.org]

physicochemical properties of 6-Aminoquinoxalin-2(1H)-one

Introduction

6-Aminoquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline class. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a prominent structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The presence of both an amino group and a lactam (cyclic amide) functionality in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its synthesis, purification, formulation, and biological activity.

Chemical Structure and Identifiers

-

IUPAC Name: 6-amino-1H-quinoxalin-2-one

-

Molecular Formula: C₈H₇N₃O[3]

-

Molecular Weight: 161.16 g/mol

Caption: Chemical structure of this compound.

Physical Properties

| Property | Value | Notes |

| Melting Point | >300 °C (decomposes) | Estimated based on the high melting point of the parent compound, quinoxaline-2,3-dione.[3] |

| Boiling Point | Decomposes before boiling | Expected based on the high melting point.[3] |

| Appearance | Solid | [3] |

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in public literature. However, qualitative assessments and data from analogous compounds suggest it is likely to be poorly soluble in aqueous media and more soluble in polar organic solvents.[2][4]

| Solvent | Solubility | Rationale |

| Water | Poorly soluble | The aromatic core is hydrophobic. |

| DMSO | Soluble | A common solvent for many heterocyclic compounds. |

| Methanol, Ethanol | Slightly soluble to soluble | The presence of the amino and lactam groups allows for hydrogen bonding.[5] |

| Chloroform | Slightly soluble | [5] |

| Non-polar solvents (e.g., hexane) | Insoluble | The polar functional groups limit solubility in non-polar media. |

Expert Insight: The poor aqueous solubility is a common challenge for many quinoxaline derivatives and can impact their biological testing and formulation.[6] Structural modifications, such as the introduction of ionizable groups, are often employed to enhance solubility.[6]

Acidity and Basicity (pKa)

The pKa values of this compound are critical for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While experimentally determined pKa values for this specific molecule are not readily found, we can estimate them based on its functional groups.

-

Acidic pKa: The N-H proton in the lactam ring is weakly acidic.

-

Basic pKa: The amino group at the 6-position is basic, as is the pyrazine nitrogen atom.

Expert Insight: The pKa can be influenced by the electronic effects of the substituents on the quinoxaline ring.[7] For accurate determination, experimental methods are necessary.

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the synthesis of quinoxalin-2(1H)-one derivatives involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[1][8][9] This can be adapted for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,2,4-triaminobenzene (1 equivalent) in a suitable solvent (e.g., water or ethanol), add glyoxylic acid (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield pure this compound.[6][10]

Determination of Physicochemical Properties

Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound.[4]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed container.[4]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Separation of Solid and Liquid Phases: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining pKa values.[11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound in deionized water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution should be kept constant.[11]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH meter.[11]

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

1H NMR Spectroscopy

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shifts for the carbonyl carbon and aromatic carbons can be predicted based on data from similar quinoxalinone structures.[14]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak ([M]+ or [M+H]+) would be expected at m/z 161 or 162, respectively.[14]

UV-Vis Spectroscopy

The UV-Vis spectrum of quinoxalin-2(1H)-one derivatives typically shows strong absorption bands in the UV region.[15] These absorptions are due to π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores.[15] Studies on similar compounds show a strong shoulder peak around 327 and 340 nm and a weaker peak around 280 nm.[15]

Applications and Future Directions

Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] this compound, as a functionalized quinoxaline, serves as a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science.[16] Further research into its biological activities and the development of efficient synthetic methodologies will continue to be of significant interest to the scientific community.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Quinoxalinone synthesis [organic-chemistry.org]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arabjchem.org [arabjchem.org]

- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminoquinoxalin-2(1H)-one solubility in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Aminoquinoxalin-2(1H)-one

Abstract

Introduction to this compound

The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound combines this core with an amino functional group and a lactam moiety, creating a molecule with a unique electronic and steric profile. Understanding its behavior in various solvent systems is the foundational first step for its application in chemical synthesis, purification, and biological screening.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69904-06-9 | [3] |

| Molecular Formula | C₈H₇N₃O | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | Likely a solid (based on analogs) | [4][5] |

| Chemical Structure |  |

Predicted Solubility Profile: A Structure-Based Analysis

The principle of "like dissolves like" is a powerful predictor of solubility.[6] By dissecting the structure of this compound, we can infer its likely behavior in different classes of solvents.

-

Aromatic Core: The bicyclic quinoxalinone system is largely nonpolar and aromatic, suggesting solubility in solvents that can engage in π-π stacking or have similar aromatic character.[7]

-

Amino Group (-NH₂): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. It is also basic, meaning its protonation in an acidic medium to form a cationic ammonium salt will dramatically increase aqueous solubility.[8]

-

Lactam Moiety (-C(O)NH-): The cyclic amide group is polar and contains both a hydrogen bond donor (N-H) and acceptor (C=O). This feature enhances its affinity for polar protic and aprotic solvents.

Based on these features and data from analogous compounds, a qualitative solubility profile can be predicted.[7]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low (in neutral water) to Moderate | The molecule has polar groups capable of hydrogen bonding, but the nonpolar aromatic core limits high solubility in water. Solubility in alcohols is expected to be better than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functional groups of the molecule. DMSO is a common choice for creating stock solutions of complex organic molecules.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents of intermediate polarity can solvate the aromatic core but are less effective at solvating the polar N-H groups.[7] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity from the amino and lactam groups makes the molecule incompatible with nonpolar solvents. Toluene may show slightly better performance than hexane due to its aromatic character.[7] |

| Aqueous Acid | 5% HCl | High | The basic amino group will be protonated to form a highly polar, water-soluble ammonium salt.[9] |

| Aqueous Base | 5% NaOH | Low to Moderate | The lactam N-H is weakly acidic and may be deprotonated by a strong base, which could increase solubility. However, this effect is generally less pronounced than the protonation of the amino group. |

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical testing. The following protocols are designed to provide reliable and reproducible solubility data.

Workflow for Qualitative Solubility Assessment

This initial screening method provides a rapid, semi-quantitative understanding of the compound's solubility across different solvent types, which is essential for guiding further experiments.[9][10] The workflow follows a logical progression from water to acidic and basic aqueous solutions, and finally to organic solvents.

Caption: Decision workflow for qualitative solubility testing.

Protocol for Thermodynamic (Equilibrium) Solubility

This method, often referred to as the "shake-flask" method, determines the true equilibrium solubility of a compound and is considered the gold standard.[2][11] It measures the concentration of a saturated solution in equilibrium with excess solid.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is critical for ensuring saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or rotator. The system must be given sufficient time to reach equilibrium, which can range from 24 to 72 hours. This step is crucial as premature measurement will underestimate the true solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This filtration step is a self-validating measure to ensure only the dissolved compound is analyzed.

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution. This value represents the thermodynamic solubility, typically expressed in mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Assessment

For drug development professionals, kinetic solubility is often more relevant than thermodynamic solubility. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution, mimicking the conditions of many high-throughput biological screens.[2]

Methodology (Nephelometric Assay):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Preparation: In a microplate, dispense the DMSO stock solution.

-

Precipitation Induction: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.[8]

-

Incubation: Mix the solutions and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering (turbidity) of the solutions in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation.

Data Interpretation and Practical Applications

-

Reaction Chemistry: A high solubility in a solvent like DMF or DCM suggests its suitability for synthetic reactions. Low solubility in a solvent like hexane indicates its potential use as an anti-solvent for crystallization and purification.

-

Biological Assays: For in vitro studies, compounds are typically stored as concentrated stocks in DMSO. The kinetic solubility in aqueous buffers like PBS is a critical parameter. Poor kinetic solubility can lead to compound precipitation in the assay, resulting in inaccurate and unreliable biological data.[8] If precipitation occurs, strategies include lowering the final compound concentration, increasing the final DMSO percentage (while monitoring for cell toxicity), or using co-solvents like PEG 400.[8]

-

Drug Development: The pH-dependent solubility is vital. The increased solubility in acidic conditions, as predicted for this compound, suggests that the compound would be more soluble in the acidic environment of the stomach, which has implications for oral bioavailability.

Safety Precautions

While specific toxicology data for this compound is not available, related quinoxalinone and aminoquinoxaline compounds are classified as irritants.[12][13]

-

Causes skin and serious eye irritation.[12]

-

May cause respiratory irritation.[12]

-

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handle the compound in a well-ventilated area or a chemical fume hood.[14]

References

- Benchchem. (n.d.). Physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Benchchem. (n.d.). In-Depth Technical Guide: Solubility Profile of 6-aminoquinoxaline-2,3(1H,4H)-dione.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Quinoxalin-2(1H)-one.

- Fisher Scientific. (2013, September 12). SAFETY DATA SHEET - 2-Hydroxyquinoxaline.

- ChemicalBook. (2025, July 24). 6-Aminoquinoxaline.

- Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95%.

- ChemicalBook. (n.d.). 6-Aminoquinoxaline - Safety Data Sheet.

- Lab-Chemicals.Com. (n.d.). This compound, 95%.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 2-Methyl-5-(quinoxalin-2-yl)aniline for Biological Assays.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]

- 5. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Determination of the Fluorescence Quantum Yield of 6-Aminoquinoxalin-2(1H)-one and Its Derivatives

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practical execution of fluorescence quantum yield determination for 6-Aminoquinoxalin-2(1H)-one. Quinoxalin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities and their potential as versatile fluorophores.[1][2] While their biological applications are widely explored, a comprehensive understanding of their photophysical properties, particularly the fluorescence quantum yield (ΦF), is crucial for their rational design and application in areas such as high-performance bio-imaging probes, chemosensors, and optoelectronic materials.[3][4]

Unlike their well-studied oxygenated counterparts, coumarins, the fluorescence behavior of quinoxalinones has been less extensively documented.[4] This guide, therefore, provides not just a review of existing knowledge but a robust, field-proven methodology to empower researchers to precisely quantify the fluorescence efficiency of this compound and its novel derivatives.

Theoretical Foundations: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the most critical parameter for characterizing the efficiency of a fluorescent molecule. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield (approaching 1.0 or 100%) indicates a brighter fluorophore, where the absorbed energy is efficiently converted into fluorescent light. Conversely, a low quantum yield suggests that the majority of the absorbed energy is lost through non-radiative decay pathways, such as internal conversion and intersystem crossing, which often manifest as heat.

For professionals in drug development and materials science, a high quantum yield is paramount for applications requiring high sensitivity, such as:

-

Fluorescent Probes & Labels: Ensuring a bright signal for clear imaging and detection of biological targets.[3]

-

Chemosensors: Providing a significant and easily detectable change in fluorescence upon binding to an analyte.[3]

-

Organic Light-Emitting Diodes (OLEDs): Maximizing the efficiency of light emission in electronic devices.[1]

The quantum yield of quinoxalin-2(1H)-one derivatives is not an intrinsic constant. It is highly sensitive to the molecular environment and structural modifications. Key influencing factors include:

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the excited state. For many quinoxalinones, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which can be accompanied by a change in quantum yield.[4]

-

Substituent Effects: The nature and position of electron-donating or electron-withdrawing groups on the quinoxaline ring can dramatically tune the photophysical properties.[3][5] For example, an amino group, as in this compound, is an electron-donating group that is expected to influence its fluorescence characteristics.

-

pH and Temperature: Changes in pH can alter the protonation state of the molecule, particularly the nitrogen atoms in the heterocyclic ring, affecting its electronic structure and fluorescence.[3] Temperature variations can influence non-radiative decay rates.

Experimental Design: The Relative Quantum Yield Method

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield. This guide details the protocol for this comparative method.

Rationale and Causality Behind Experimental Choices

-

Why a Reference Standard? Absolute quantum yield measurement requires specialized and complex instrumentation (an integrating sphere). The relative method provides a highly accurate alternative by canceling out instrumental parameters that are difficult to quantify, such as the exact photon flux of the excitation source and the detector efficiency.

-

Why Dilute Solutions (Absorbance < 0.1)? This is the most critical parameter for ensuring accuracy. At higher concentrations, the "inner filter effect" becomes significant. Primary inner filtering occurs when the sample absorbs too much of the excitation light before it can traverse the entire cuvette, leading to non-uniform illumination. Secondary inner filtering happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution. Keeping the absorbance below 0.1 at the excitation wavelength ensures a linear relationship between absorbance and fluorescence intensity, a fundamental assumption of this method.[6]

-

Why Corrected Emission Spectra? The raw output from a spectrofluorometer is distorted by the wavelength-dependent efficiency of its components (e.g., monochromators, detectors). Using "corrected" spectra, where these instrumental artifacts have been mathematically removed, is essential for an accurate comparison between the standard and the sample, especially if their emission profiles differ.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the complete workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Standard Operating Protocol (SOP)

This protocol provides a step-by-step methodology for the accurate determination of the quantum yield of this compound.

Equipment and Reagents

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer capable of providing corrected emission spectra

-

Matched 1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (test sample, "X")

-

Fluorescence Standard (e.g., Anthracene or Quinine Sulfate, "ST")

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Selection of the Reference Standard

The choice of standard is crucial for accuracy. The ideal standard should have:

-

A known, well-documented, and high quantum yield.

-

An absorption spectrum that overlaps with the excitation wavelength used for the test sample.

-

Chemical stability and photostability under the experimental conditions.

-

Emission in a similar spectral region to the test sample to minimize wavelength-dependent detection biases.

Table 1: Common Fluorescence Quantum Yield Standards

| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦST) |

| Anthracene | Ethanol | 345 | 402 | 0.27[7] |

| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.54 |

| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |

For this compound, which is expected to absorb in the UV-A or near-visible range, Anthracene in ethanol is often a suitable choice.[7]

Step-by-Step Methodology

-

Solvent Selection: Choose a single spectroscopic grade solvent in which both the test sample and the standard are soluble and stable. Ethanol is a common starting point.[7]

-

Stock Solution Preparation: Prepare stock solutions of both the test sample and the standard in the chosen solvent with a concentration that yields an absorbance of ~1.0.

-

Preparation of Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.

-

Absorbance Measurement:

-

Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where the sample absorbs strongly but is not at the absolute peak to minimize inner filter effects.

-

Record the absorbance spectrum for each dilution of both the sample and the standard.

-

Record the specific absorbance value at λex for each solution.

-

-

Fluorescence Measurement:

-

Using the same λex, record the corrected fluorescence emission spectrum for each solution.

-

Ensure that the same instrument settings (e.g., slit widths) are used for all measurements of the sample and the standard.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

-

Perform a linear regression for both sets of data. The slope of this line is the gradient (Grad). The plot should be highly linear (R² > 0.99); non-linearity indicates the presence of inner filter effects or other issues.

-

-

Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):[6]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used for both, this term (ηX²/ηST²) cancels out to 1.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 2: Hypothetical Data for Quantum Yield Calculation of this compound

| Compound | Solvent | Gradient (Grad) | Refractive Index (η) | Calculated Quantum Yield (ΦF) |

| Anthracene (Standard) | Ethanol | 85,430 | 1.36 | 0.27 (Known) |

| 6-AQ-2(1H)-one (Test) | Ethanol | 47,120 | 1.36 | 0.15 |

Calculation: ΦX = 0.27 * (47120 / 85430) * (1.36² / 1.36²) = 0.149 ≈ 0.15

Interpretation: A hypothetical quantum yield of 0.15 for this compound would classify it as a moderately fluorescent compound. While not as bright as fluorescein, this level of fluorescence efficiency is sufficient for many sensing and labeling applications, especially if it possesses other desirable properties like a large Stokes shift or high photostability.

Conclusion and Outlook

The fluorescence quantum yield is a cornerstone metric for evaluating the potential of this compound and its analogs in advanced applications. This guide provides a scientifically rigorous and practically validated framework for its determination. By carefully controlling experimental variables, particularly solution absorbance, and by using appropriate reference standards, researchers can obtain reliable and reproducible quantum yield values. This data is indispensable for the rational design of next-generation quinoxalinone-based materials and will accelerate their transition from the laboratory to impactful applications in medicine and technology.[8]

References

- The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE063kP_p8peLXpyyx_eNzLwlYYPhflpdv7KbAqwY18eyHtrXa3PJfrCMS_eievM6UTrF3SOHjoqbJJLqK6gnnUzv5ATltL5HMk5o3ZbYpbrF4_OVSHB_h97PadfQcjO8FuiCgX]

- Synthesis and fluorescent properties of quinoxaline derived ionic liquids. (2020-12-03). ResearchGate. [https://vertexaisearch.cloud.google.

- Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc8bhFyZ1fv0mkb_LxSjpBDnQulOdF0yOG6-C_U7MdUUeImwPDwA72plnfxFt5pSX0KXvDBvYlsf_FGgTHS4yxh-W9_7m_exQ5Hdn-OP14CuYBes2y8SRPMhEPSiNh9RGai8NTk30jFahOipCCpw72Ri6ILlE6POt12x5EHJ66Xei7-6xnrX6owZFmzzzpoyB-541iSMpBtyUxXlzVZ5Z60VaFhkZ6VbkiS6ur4dLg2gNe]

- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-BSohBeXIoLM1C8nbAwSUr0zZ61isTmjwv3yiLxLPkSRlDN0lYD-bidmJmW4ega5hfNjEGIBRZ5KEsLj3uxnsoBHIfFd5obgtf0kESPnQCpHjS3fgregC9onwRu3hDt9x-A==]

- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. (n.d.). Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1SxkQvQ8Cyq7nhZ4l92HPi9fdXOjHyHinZ8NRGqZrCTVa6QmNDjWrvYU2rKrZ27sB24GPvtsiJL4a2h9sDo4Tg6LFtM3dSyDZuML7jbL1RqPdBunOU3k9pQYObtM9IUgFJrxnlNidwwu_Ut4zgRwQM58YVx5T5-I=]

- Awesome fluorescence from quinoxaline derivative. (2023-05-07). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Xf8RIALI0gO7pPQ4AJSdkOY2pFgGNYSp7qpZYJNNxCckYK8sXLSm1Um0rkstnseV3Ocfct9z-ItZzRlAgzlwPxMW1_po-Yr8Mk5Y5CRHhnUaKyYvdMpmhopDP0AqD1dPTDOvCKFXvMOFellijieIpfEY_gDl4SKe2kZmgWJ3WahJF5YaVBsPQjanCm1jFraOZ7hMd2eP8t7syh8fGNFR]

- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7a6mcXvK7_94K-Cc8yIcYktySURVfGu0LMAbH5mTsGzLkb_TfuLVlDMItpG3tWofsJHJ9CydXBKKe2VrTUqXku2SzzQVInqwqC2pPzQ2yAUZlNNz3eDXxKWhkZuLEW_IJHOHrzyrI97C3xI-Pa-oIO4oO-eCf7O7oWnRvyvOCE6EpLRDplxSit-CrNSvCu2QnaoqQM2-kYcpS08QQcFqJZ3aG_udLpijXD3M=]

- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. (n.d.). Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_cmpT3Y2BReTxcx6mqmSx2ZHWBSyiCsOx7haf3F9J6cLPreNg7R_PeZg3uzbHorSbDCwE67DtZPsUYuTQKdmEdwLV0V8wGOQ-p2ZrU6f3zSSJNioNXzrTdvYjxRGICqwj-fy9CARUZ21NqL2VToGFlQWcKZjnBX9u7YhqkQYx73VKhHo-fnFgUA_]

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEAzS8nWRqvu4HWf_bP5PdWFv80HNoGX0IFLKR-b_hMphrHDT4oaKYd6hFnlUf3S7Fmi2N15yOHFPTY5e3M4vTzjnb6i9a763xXvYrRCDjGGWsP7K5rvQS8Wfj5t6S5PAI3UsMT0O3fuHFr2U=]

- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3kEkLtuqNY0IRZl5oy8t0g8CFKfwxR3eMV5xQKbXU-6qw0Cy3UzLWv7Tfu99gB6G8rEdvy4-Z6o7UrE87-OGyNY4gRZ1_VLIN05vKLAL4QUKr6bdu3u7gSMc9Ht_8_SYS0gHmMMPVTQodzEAwKj1cV84SEYyhGhV9ZyNgRaZBX_OFu7XWdas9fDo3Fy8McK3LT6-siOlSiuqgdBE7p_iuvhqT0A3tJXj458yqgDLG4ik-clXWsFxttIpWzXtHhThpKOOe_LaK_E6uJFggg-W9q7hjgVFsTEbb7A5Oh6RA_kRWxHr8v3hcPMBbUlQVHYWJ3olwT9jwRCXVa5oQg9SJMeU7Tg==]

- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7E2oThtEh3hNPFMoRKBpDh0MgjvE1KAsIPNRXOYT0MBNAxgERoFkcVujI92kt-TDBdyyt9vSCAoLq27UFoPFJNH0OJGs6c8Qsafz1AEP4Oqw5LYePDVM7c7Cn5LQ8_Ogqmk-R6mQbFk-XFyJPrzu8mNZZWFwNtICj46ss6DevDbmgDwhsoh8md8PHm4eT8F9Ft9I=]

- A Technical Guide to the Photophysical Properties of Quinoxalin-2(1H)-ones. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXcqYixoWFomnFw6uk8IyxiU8fUGgcJOZOlLGjhSixHZPhoOMCzVJFsw4xHA-UtbxWNmLFCHCc6GEWXlYVa7KvEmk_MV1p0Cn5xgnED_3zp3zRWIjfK7e8CLrLZDRzIpXvarGOXlN9AplKbnmnN8GqGP7ftnpCOrQaJlopg_13VF2EiNkOws8yuy_SbkGutW31Sv50xtgEFrDV3cKLzxNEyYXdHh0]

- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESFFiK0LRfpvBNssMrSPKNXSPjvCUhBT8BAk9HyoJCyn-HVCsHxgTu8qWshiU02hCuka6gwa0WYaXtbFdmLE5TLzQXsHD0GSYDLzHo56OmeOQHvfSUsmYmYipwvu-uiONS2tk=]

- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant | The Journal of Organic Chemistry. (2024-03-29). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBkQvNBx9j-rtexhzKqU5L5fqVd-FYFxW3EVv3y20Ei3Xc9CIT7eDjXegGLM8ZBq_4LD9-O6PsHA6XqgBA_bDuyrcST1pSxtobARN-7zasbOv5Nad2KRyIlhRYzO4WAy0488uqjhulwCI98w==]

- 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDjh5mISvEThXmzkm1XD8zI3trlLNHy2ygeSbfpEDntTWJW1IY0yqgGCaOGaQgfwbCpQR5uObf4Zv614-Sq6ulyPo2Ayk15Apj_TU_gRKpmmhqf7ue37xUlEcR7lQ7BqHzRxTq-JqmwnjeQfCMlltKA==]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. growingscience.com [growingscience.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of 6-Aminoquinoxalin-2(1H)-one

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The introduction of an amino group at the 6-position offers a valuable handle for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 6-aminoquinoxalin-2(1H)-one. Each section will include a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral features, and the underlying scientific rationale for these predictions.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the molecular structure of this compound is presented below with the standard numbering convention.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the protons on the aromatic ring, the vinyl proton, the lactam N-H, and the amino group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing lactam functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | ~12.0 | br s | - |

| H3 | ~8.0 | s | - |

| H5 | ~7.0 | d | J ≈ 2.5 |

| H7 | ~6.8 | dd | J ≈ 8.5, 2.5 |

| H8 | ~7.6 | d | J ≈ 8.5 |

| NH₂ | ~5.0 | br s | - |

Scientific Rationale for Predictions:

-

H1 (N-H): The lactam proton is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding, resulting in a downfield chemical shift, likely as a broad singlet.[2]

-

H3: This vinyl proton is part of the pyrazinone ring and is expected to appear as a singlet.

-

Aromatic Protons (H5, H7, H8): The amino group at C6 is a strong electron-donating group, which will shield the ortho (H5 and H7) and para (no para proton) positions. H8, being meta to the amino group, will be less affected. This leads to the predicted upfield shift for H5 and H7 compared to the unsubstituted quinoxalin-2(1H)-one. The coupling pattern arises from the ortho and meta couplings between the aromatic protons.

-

NH₂ Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~155 |

| C3 | ~135 |

| C4a | ~140 |

| C5 | ~105 |

| C6 | ~145 |

| C7 | ~115 |

| C8 | ~125 |

| C8a | ~120 |

Scientific Rationale for Predictions:

-

C2 (Carbonyl): The carbonyl carbon of the lactam is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.[3]

-

C6: The carbon atom attached to the amino group (C6) will be significantly shielded due to the electron-donating nature of nitrogen, but its chemical shift will also be influenced by the overall aromatic system.

-

C5 and C7: These carbons, being ortho to the amino group, are expected to be shielded and appear at a relatively upfield chemical shift.

-

C4a, C8, and C8a: These carbons will have chemical shifts typical for aromatic carbons in a quinoxaline system, with some influence from the amino substituent.

-

C3: This vinyl carbon will have a characteristic chemical shift in the aromatic region.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3200 | Medium, two bands |

| N-H stretch (lactam) | 3200-3100 | Medium, broad |

| C=O stretch (lactam) | ~1670 | Strong |

| C=N and C=C stretch (aromatic) | 1620-1450 | Medium to strong |

| N-H bend (amine) | ~1600 | Medium |

Scientific Rationale for Predictions:

-

N-H Stretches: The primary amine will show two characteristic N-H stretching bands, while the secondary amide (lactam) will show a broader N-H stretch at a slightly lower wavenumber.[3]

-

C=O Stretch: The lactam carbonyl group will exhibit a strong absorption band around 1670 cm⁻¹.[3]

-

Aromatic Stretches: The C=N and C=C bonds within the quinoxaline ring system will give rise to a series of absorption bands in the 1620-1450 cm⁻¹ region.

-

N-H Bend: The bending vibration of the primary amine is expected around 1600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-IR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 161.06 | Molecular Ion |

| [M-CO]⁺ | 133.06 | Loss of carbon monoxide |

| [M-HCN]⁺ | 134.05 | Loss of hydrogen cyanide |

Scientific Rationale for Predictions:

-

Molecular Ion: The molecular formula of this compound is C₈H₇N₃O, giving a molecular weight of approximately 161.16 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this mass.

-

Fragmentation: Common fragmentation pathways for quinoxalinones involve the loss of small, stable molecules. The loss of carbon monoxide (CO) from the lactam is a typical fragmentation. The loss of hydrogen cyanide (HCN) from the pyrazine ring is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The scientific rationale behind the predictions, based on fundamental spectroscopic principles and data from analogous structures, is intended to provide a deeper understanding of the structure-spectrum correlations for this important class of heterocyclic compounds. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further experimental investigation into the properties and applications of this compound.

References

-

ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. Retrieved from [Link]

-

Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

-

Ghadage, R. V., & Shirote, P. J. (2012). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-447. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(23), 7794. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative biologically active quinoxalin-2(1H)-one moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(23), 8206. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-AMINOQUINOXALINE. Retrieved from [Link]

-

PubChem. (n.d.). 6-Quinoxalinamine. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 28(1), 359. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 6-Aminoquinoxalin-2(1H)-one

An In-depth Technical Guide to 6-Aminoquinoxalin-2(1H)-one: Structure, Properties, and Synthesis

Introduction

This compound is a heterocyclic organic compound belonging to the quinoxaline class of molecules. The quinoxalin-2(1H)-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

The strategic placement of an amino group at the C-6 position of the quinoxalinone ring provides a crucial chemical handle for synthetic modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR), making this compound a valuable starting material and key intermediate for drug discovery and development professionals.[1] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, characterization, and regulatory documentation.

Structure and Identifiers

The molecule consists of a fused benzene and pyrazine ring system, with a lactam (cyclic amide) functionality in the pyrazine ring and an amino substituent on the benzene ring.

-

IUPAC Name: this compound

-

Synonyms: 6-amino-2(1H)-quinoxalinone, 6-amino-2-hydroxyquinoxaline

-

Chemical Structure:

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and provides estimations based on structurally related compounds.[6][7] The quinoxalinone core generally imparts high melting points and limited aqueous solubility.

| Property | Value | Source / Notes |

| CAS Number | 69904-06-9 | [6][8] |

| Molecular Formula | C₈H₇N₃O | [6] |

| Molecular Weight | 161.16 g/mol | [6] |

| Appearance | Solid (Expected) | General property of quinoxalinones |

| Melting Point | Not experimentally determined. Expected to be high (>200 °C). | Based on analogs like 6-aminoquinoxaline (159 °C) and the quinoxalinone core.[9] |

| Solubility | Not experimentally determined. | Expected to be slightly soluble in polar organic solvents (DMSO, Methanol) and poorly soluble in water, based on analogs.[9] |

| pKa | Not experimentally determined. | The basicity of the 6-amino group is reduced by the electron-withdrawing nature of the fused ring system. |

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-one scaffolds is typically achieved via the cyclocondensation of an o-phenylenediamine derivative with an α-ketoacid.[10] For this compound, the logical and established precursors are 1,2,4-triaminobenzene and glyoxylic acid. The greater nucleophilicity of the 1,2-amino groups allows for selective reaction to form the pyrazinone ring, leaving the 4-amino group intact.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related quinoxalinone structures.[10][11]

Objective: To synthesize this compound from 1,2,4-triaminobenzene dihydrochloride and glyoxylic acid.

Materials:

-

1,2,4-Triaminobenzene dihydrochloride (1.0 eq)

-

Glyoxylic acid monohydrate (1.05 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 2M (for pH adjustment)

-

Sodium Bicarbonate (NaHCO₃)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a 1:1 mixture of deionized water and ethanol. Stir until fully dissolved.

-

Addition of Glyoxylic Acid: To the stirring solution, add glyoxylic acid monohydrate (1.05 eq). A slight exotherm may be observed.

-

Reaction: Add a catalytic amount of 2M HCl (approx. 0.1 eq). Attach the reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

-

Causality: The acidic conditions protonate the carbonyl of glyoxylic acid, activating it for nucleophilic attack by the diamine. The condensation reaction forms the heterocyclic ring.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting diamine indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate should form.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the cooled mixture with stirring until the pH is approximately 7. This neutralizes the HCl and precipitates the product fully.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove salts and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., Ethanol/DMF), then allow it to cool slowly to form crystals. Filter the purified crystals and dry under vacuum.

Spectroscopic Characterization (Expected)

-

¹H NMR (in DMSO-d₆):

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring would appear. The proton at C-5 (ortho to the amino group) would likely be a doublet. The proton at C-7 (meta to the amino group) would be a doublet of doublets. The proton at C-8 would be a doublet.

-

C3-Proton (δ ~8.0 ppm): A singlet corresponding to the proton on the pyrazinone ring.

-

NH₂ Protons (δ ~5.0-6.0 ppm): A broad singlet for the two protons of the primary amine, which would be exchangeable with D₂O.

-

N1-H Proton (δ >10.0 ppm): A broad singlet for the lactam NH proton, typically downfield and exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): Expected around δ 155-165 ppm.

-

Aromatic Carbons: Six distinct signals expected in the δ 110-150 ppm range.

-

C3 Carbon: Expected around δ 130-140 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

N-H Stretching: Two bands for the primary amine (NH₂) around 3300-3500 cm⁻¹ and a broader band for the lactam N-H.

-

C=O Stretching: A strong absorption band for the lactam carbonyl around 1650-1680 cm⁻¹.

-

C=N/C=C Stretching: Bands in the 1500-1620 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 161.16, corresponding to the molecular weight of the compound.

-

Biological Activity and Potential Applications

The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[5] While specific bioactivity data for this compound is limited, its derivatives are known to target key signaling pathways involved in cancer progression.

One of the most significant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis—the process by which tumors form new blood vessels to support their growth and metastasis.

The 6-amino group on the scaffold serves as a critical point for derivatization, allowing chemists to synthesize libraries of compounds that can be screened for potent and selective inhibition of targets like VEGFR-2.

Conceptual Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the conceptual mechanism by which a derivative of this compound might inhibit the VEGFR-2 signaling cascade.

Caption: Potential mechanism of action via VEGFR-2 pathway inhibition.

Safety and Handling

Safety data for this compound is not specifically available. However, based on related quinoxaline structures, appropriate precautions should be taken.

-

Hazard Statements (Anticipated):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its structure combines the biologically validated quinoxalin-2(1H)-one core with a versatile amino group, positioning it as a key building block for the synthesis of novel therapeutic agents. While comprehensive characterization data remains to be published, its synthesis is achievable through established chemical principles. The primary value of this molecule lies in its potential as a scaffold for developing targeted inhibitors of critical disease pathways, particularly in the field of oncology. Further research into its specific biological properties and the activities of its derivatives is warranted.

References